molecular formula C14H16N4O9S3 B15193207 Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- CAS No. 27624-67-5

Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-

Katalognummer: B15193207
CAS-Nummer: 27624-67-5
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: UDNJZJOGKPSADD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- is a complex organic compound with significant importance in various scientific and industrial applications. This compound, characterized by its sulfonic acid, diazenyl, and diamino groups, is renowned for its diverse chemical reactivity and potential in multiple domains such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, beginning with the diazotization of an amine precursor, followed by a coupling reaction with a sulfonated compound. The specific conditions, such as pH, temperature, and solvent choice, are crucial to ensure high yield and purity. For instance, a common approach involves the use of sulfonation with sulfuric acid under controlled conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production scale synthesis requires robust optimization of each step to maximize efficiency and minimize waste. This may involve continuous flow reactors for the diazotization process and large-scale batch reactors for the coupling reactions. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

  • Substitution: The presence of diazenyl and diamino groups allows for electrophilic and nucleophilic substitution reactions, enabling the formation of diverse derivatives.

Common Reagents and Conditions: The reactions typically require reagents such as hydrogen peroxide for oxidation, hydrogen gas and catalysts for reduction, and various electrophiles or nucleophiles for substitution. Reaction conditions such as temperature, solvent choice, and pH need to be meticulously controlled.

Major Products Formed: Depending on the reaction type, major products include sulfone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from electrophilic or nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- has a wide range of applications in scientific research:

  • Chemistry: Utilized as a building block for synthesizing complex organic molecules and polymers.

  • Biology: Investigated for its potential as a dye for staining biological tissues due to its vivid coloration and binding properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

  • Industry: Used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects varies based on the specific application:

  • Molecular Targets and Pathways: In biological systems, it may interact with proteins and enzymes, altering their function and activity. The sulfonic acid group often participates in hydrogen bonding and electrostatic interactions, contributing to the compound's binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- stands out due to its unique structural features and reactivity. Similar Compounds:

  • Benzenesulfonic acid derivatives: Often used in similar applications but may lack the specific reactivity due to the absence of the diazenyl or diamino groups.

  • Diazonium salts: While reactive, they do not possess the stability and functional versatility provided by the sulfonic acid group.

  • Aminobenzenes: These compounds share the diamino groups but lack the sulfonic acid, limiting their reactivity and application scope.

The distinct combination of functional groups in Benzenesulfonic acid, 2,4-diamino-5-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)- imparts unique properties that make it a valuable compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

27624-67-5

Molekularformel

C14H16N4O9S3

Molekulargewicht

480.5 g/mol

IUPAC-Name

2,4-diamino-5-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C14H16N4O9S3/c15-11-7-12(16)14(29(21,22)23)8-13(11)18-17-9-1-3-10(4-2-9)28(19,20)6-5-27-30(24,25)26/h1-4,7-8H,5-6,15-16H2,(H,21,22,23)(H,24,25,26)

InChI-Schlüssel

UDNJZJOGKPSADD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.